2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid
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Overview
Description
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is a chemical compound with the molecular formula C11H15NO2S. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid typically involves the formation of the thiazole ring followed by the introduction of the acetic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent reactions introduce the 3-methylcyclopentyl group and the acetic acid functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and metal-free processes to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: The compound is used in the development of dyes, pigments, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminothiazol-4-yl)acetic acid: Known for its use in the production of cephalosporin antibiotics.
2-(4-(Trifluoromethyl)phenylamino)thiazol-4-yl)acetic acid: Investigated for its potential as an anticancer agent.
2,4-Disubstituted thiazoles: Known for their antimicrobial and antifungal activities.
Uniqueness
2-(2-(3-Methylcyclopentyl)thiazol-4-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the 3-methylcyclopentyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-[2-(3-methylcyclopentyl)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H15NO2S/c1-7-2-3-8(4-7)11-12-9(6-15-11)5-10(13)14/h6-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
VKJNKMBJWVBWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)C2=NC(=CS2)CC(=O)O |
Origin of Product |
United States |
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